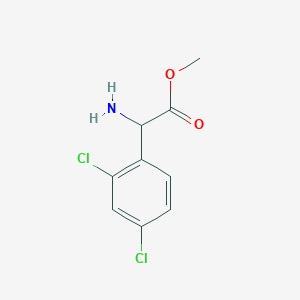
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a methyl ester group, an amino group, and a dichlorophenyl group attached to the alpha carbon. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,4-dichlorophenyl)acetate typically involves the reaction of 2,4-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-amino-2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(2-chlorophenyl)acetate
- Methyl 2-amino-2-(4-chlorophenyl)acetate
- Methyl 2-amino-2-(2,4-difluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.
生物活性
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate, a compound characterized by its dichlorophenyl group and amino functionality, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor interactions, and possible therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C9H10Cl2N O2
- Molecular Weight : Approximately 221.09 g/mol
- Functional Groups : Amino group (-NH2), acetate group (-COOCH3), and dichlorophenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the dichlorophenyl group enhances its binding affinity to various proteins, potentially modulating their activity through inhibition or activation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which is crucial for its potential use in treating diseases where these enzymes play a significant role.
- Receptor Binding : Studies indicate that this compound may interact with various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research has highlighted the compound's potential antimicrobial activity. Preliminary studies suggest it may exhibit inhibitory effects against a range of bacterial strains, making it a candidate for further exploration in antibiotic development.
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Enzyme Inhibition Studies
-
Antimicrobial Activity
- In vitro tests demonstrated that this compound exhibited antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
Pathogen MIC (µg/mL) Reference Staphylococcus aureus 50 Escherichia coli 100 - Anti-inflammatory Activity
Future Directions
The ongoing research into this compound indicates promising avenues for its application in pharmacology. Further studies are necessary to elucidate the full spectrum of its biological activities and to explore its potential as a therapeutic agent.
特性
IUPAC Name |
methyl 2-amino-2-(2,4-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOMIBWFHLOTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













